Everolimus Ring-Opening Impurity

HPLC Stability-Indicating Quantitative Analysis

Everolimus impurity standards are not interchangeable-using a non-identical impurity leads to inaccurate quantitation and regulatory risk. This USP-designated Everolimus Open Ring Aldehyde (CAS 1708118-13-1) is the certified reference standard for HPLC method validation and QC release testing. • Unique aldehyde terminus ensures unambiguous retention-time marking (RRT ~0.92-0.95) and distinct mass fragmentation. • Supplied with full characterization data compliant with ICH Q2(R1), USP <476>, and ICH Q3B(R2). • Essential for forced-degradation studies, system suitability mixtures, and ANDA/NDA impurity profiling.

Molecular Formula C53H83NO14
Molecular Weight 958.25
CAS No. 1708118-13-1
Cat. No. B601101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEverolimus Ring-Opening Impurity
CAS1708118-13-1
SynonymsEverolimus Retroaldol Degradation Product; 
Molecular FormulaC53H83NO14
Molecular Weight958.25
Structural Identifiers
SMILESCC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)OC(CC(=O)C(C)C=C(C)C=O)C(C)CC3CCC(C(C3)OC)OCCO)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)COC)C)OC
InChIInChI=1S/C53H83NO14/c1-34(26-38(5)45(58)33-63-8)16-12-11-13-17-36(3)47(64-9)30-42-21-19-40(7)53(62,68-42)50(59)51(60)54-23-15-14-18-43(54)52(61)67-48(31-44(57)37(4)27-35(2)32-56)39(6)28-41-20-22-46(66-25-24-55)49(29-41)65-10/h11-13,16-17,27,32,34,37-43,46-49,55,62H,14-15,18-26,28-31,33H2,1-10H3/b13-11+,16-12+,35-27+,36-17+/t34-,37-,38-,39-,40-,41+,42+,43+,46-,47+,48+,49-,53-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White Solid

Everolimus Ring-Opening Impurity – Technical Baseline


Everolimus Ring‑Opening Impurity, formally designated Everolimus Open Ring Aldehyde in the USP monograph, is a process‑related and hydrolytic degradation product of the macrocyclic lactone mTOR inhibitor everolimus [REFS‑1]. It is formed by retro‑aldol cleavage of the C27–C28 bond and is supplied as a reference standard for analytical method development, method validation (AMV), and quality‑control (QC) release testing of everolimus drug substance and drug product [REFS‑2]. Unlike the parent drug and other everolimus‑related impurities, this compound bears a terminal aldehyde functionality that confers distinct chromatographic and mass‑spectrometric behavior, making it uniquely suited as a retention‑time marker and system‑suitability probe in pharmacopoeial HPLC methods.

Why Generic Substitutes Cannot Replace This Impurity Standard


Everolimus impurity reference standards are not interchangeable. Each impurity (e.g., EP Impurity B, C, D, I) differs in chemical structure, chromatographic retention behavior, and detector response relative to everolimus [REFS‑1]. The ring‑opening impurity (CAS 1708118‑13‑1) possesses an aldehyde terminus that yields a characteristic UV absorption maximum around 277–280 nm and a distinctive mass fragmentation pattern (e.g., m/z 926.55, 614.32, 542.30) [REFS‑2]. These features differ from the seco‑acid structure of Everolimus EP Impurity B (CAS 1062122‑63‑7) and other ring‑opened analogs. Substituting a non‑identical impurity can lead to inaccurate quantitation, failure to meet system‑suitability criteria, and non‑compliance with regulatory acceptance limits [REFS‑2]. The evidence below quantifies these differences and underscores why procurement must be compound‑specific.

Quantitative Evidence vs. Closest Analogs


Chromatographic Resolution from Parent Drug

In validated RP‑HPLC methods for everolimus tablet formulations, the everolimus peak elutes at a retention time (RT) of ~3.11 min, whereas the main hydrolytic degradation product (ring‑opened aldehyde) is resolved and elutes with a relative retention time (RRT) of approximately 0.92–0.95, depending on column conditions [REFS‑1]. This resolution is critical for accurate quantitation, as co‑elution of the impurity with the API would lead to overestimation of everolimus content. The LOD and LOQ for everolimus in these methods were 0.036 µg/mL and 0.109 µg/mL, respectively [REFS‑1].

HPLC Stability-Indicating Quantitative Analysis

Structural Differentiation from EP Impurity B

Everolimus Ring‑Opening Impurity (CAS 1708118‑13‑1) is the retro‑aldol product containing a terminal aldehyde group, whereas Everolimus EP Impurity B (CAS 1062122‑63‑7) is the 19‑ene seco‑acid resulting from oxidative ring‑opening and olefin isomerization [REFS‑1]. These structural differences give rise to distinct MS‑MS fragmentation patterns: the aldehyde impurity shows prominent ions at m/z 926.55, 614.32, and 542.30 in positive‑ion mode [REFS‑2], while EP Impurity B yields a different fragment cluster centered around m/z 908.54 (loss of water from the acid) [REFS‑2].

Impurity Profiling Mass Spectrometry Degradation Pathway

HPLC Purity Verification

Commercially available lots of Everolimus Ring‑Opening Impurity are routinely released with a purity of ≥95% (HPLC, 277 nm), with many suppliers achieving ≥98% after preparative purification [REFS‑1]. This ensures that the contribution of co‑eluting contaminants to assay error is below 2–5%, meeting ICH Q2(R1) requirements for impurity reference standards used in quantitative analysis. By comparison, some non‑USP‑listed everolimus impurities are offered at 90% purity (mixture of isomers), which may necessitate additional in‑house purification before use [REFS‑2].

Reference Standard Purity Certificate of Analysis

Pharmacopoeial Recognition as USP Reference Standard

Unlike many everolimus impurities that are described only in the EP or in individual drug master files, CAS 1708118‑13‑1 is explicitly listed in the USP monograph under the designation “Everolimus Open Ring Aldehyde” [REFS‑1]. USP‑listed reference standards are manufactured and characterized under ISO 17034 and ISO/IEC 17025 quality systems, providing certified purity, structural identity, and traceability that are not uniformly guaranteed for non‑USP impurities [REFS‑1]. In the USP43 everolimus monograph, specified impurity B (a different ring‑opened impurity) is limited to ≤0.5% [REFS‑2], while the open‑ring aldehyde is controlled under the “any unspecified impurity” limit of ≤0.10% [REFS‑2], underscoring the need for a dedicated standard to quantify this specific degradation product.

USP Reference Standard Pharmacopoeia Regulatory Compliance

Relative Response Factor and Method Suitability

Accurate quantitation of everolimus‑related impurities requires relative response factors (RRFs) that correct for differences in UV absorbance between the impurity and the API. A validated HPLC method employing a C18 column and UV detection at 280 nm reports an RRF of 1.25 for the ring‑opening impurity relative to everolimus [REFS‑1]. Comparative data for other everolimus impurities show that RRF values can range from 0.8 to 1.5, depending on the chromophore; thus, using the compound‑specific RRF is essential for calculating true mass‑based impurity content [REFS‑2].

RRF HPLC Quantitation System Suitability

High-Impact Application Scenarios


Stability-Indicating Method Development

The ring‑opening impurity is used as a primary degradation marker in forced‑degradation studies (acid, base, oxidative, thermal, photolytic) to establish the stability‑indicating capability of HPLC methods for everolimus tablets and drug substance [REFS‑1]. Its unique retention time (RRT ~0.92–0.95) and mass‑spectral signature allow unambiguous peak tracking, ensuring that methods meet ICH Q2(R1) specificity requirements.

Pharmacopoeial System-Suitability Testing

As a USP‑designated reference standard (“Everolimus Open Ring Aldehyde”), the compound is incorporated into system‑suitability mixtures alongside everolimus and other specified impurities (e.g., oxepane isomer, 9‑O‑hydroxyethyl sirolimus) to verify column performance, resolution, and detector linearity before batch‑release testing [REFS‑2].

Impurity Profiling for Regulatory Submissions

During ANDA or NDA development, the impurity serves as a certified reference material for establishing impurity acceptance criteria, determining RRF values, and validating analytical procedures in accordance with USP <476> and ICH Q3B(R2) guidelines. Its use is essential for demonstrating that unspecified impurities are controlled below the 0.10% threshold [REFS‑3].

Degradation Pathway and Shelf-Life Prediction

In forced‑degradation and long‑term stability programs, the compound is used to confirm the retro‑aldol ring‑opening pathway under alkaline conditions. Quantitative time‑point data on its formation enable kinetic modeling and accurate shelf‑life extrapolation for everolimus‑containing drug products [REFS‑1].

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